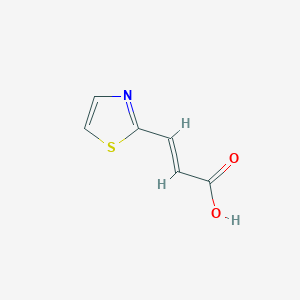

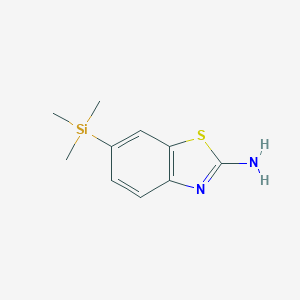

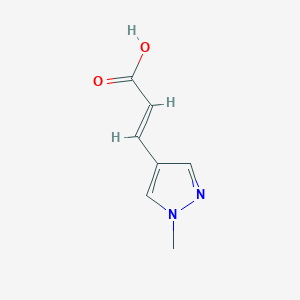

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Übersicht

Beschreibung

The compound "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their diverse chemical reactivity and have been studied extensively in the context of pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by the presence of a 1-methyl-1H-pyrazol-4-yl group attached to the acrylic acid moiety, which could potentially impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of acrylic acid derivatives often involves the formation of the acrylate moiety through various chemical reactions. For instance, the paper titled "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid" describes the synthesis of a related compound via acid hydrolysis of an oxazolone precursor in glacial acetic acid . This method could potentially be adapted for the synthesis of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of the compound synthesized in was established based on IR, 1H NMR, 13C-NMR, and mass spectral data. These techniques would similarly be applicable to determine the molecular structure of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" and to confirm the geometry of the double bond as well as the position of the substituents.

Chemical Reactions Analysis

Acrylic acid derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines from methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates . The reactivity of the pyrazolyl group in "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" could be explored in similar cyclization reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a methyl acrylate derivative is discussed in , where weak intermolecular interactions were observed in the crystal packing. These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in various fields.

Wissenschaftliche Forschungsanwendungen

-

Field: Nanotechnology and Biologics

- Application : Investigation of Potential Toxic Effects of Engineered Nanoparticles and Biologic Microparticles in Blood and Their Biomarker Applications .

- Method : The research program investigates extracellular membrane vesicles in blood and blood products. This work expanded to include several collaborative projects on the toxic effects of engineered nanomaterials on blood platelets and vascular endothelial cells .

- Results : The potential for EVs to cause adverse events following the administration of blood products is a concern. Among the major potential adverse events are abnormal clotting and stimulation of inflammation, particularly after administration of blood platelet products .

-

Field: Energy Storage

- Application : Development of Stable, Highly Conductive Lithium-Ion Conductor .

- Method : Scientists discovered a stable and highly conductive lithium-ion conductor in the form of a pyrochlore-type oxyfluoride .

- Results : The new material exhibits higher ionic conductivity than previously reported oxide solid electrolytes. The material is stable in air and has a wide operating temperature range of -10°C to 100°C. The discovery could lead to the development of safer, high-performance batteries for a wide range of applications, including electric vehicles, mobile phones, and medical devices .

-

Field: Climate Science and Oceanography

- Application : Development of Digital Twin Tools for Sea Ice in the Arctic and Baltic Contexts .

- Method : The project develops computational sea ice modelling tools that contribute to Destination Earth’s Climate Change Adaptation Digital Twin . The HiDEM (Helsinki Discrete Element Model) code, initially developed for generic investigation of fragmentation processes and glacier calving, has been adapted to model sea ice breakup .

- Results : The tools developed will improve climate-smart practices and assessment of climate-related risks making shipping in the Arctic and Baltic Sea safer and more efficient .

-

Field: Cell Culture and Biomedical Research

- Application : Use of Fetal Bovine Serum (FBS) for Cell Culture .

- Method : FBS provides essential nutrients and growth factors for the maintenance and growth of cultured cells .

- Results : FBS is the most used serum in cell-based applications as it provides the most robust culture system for the widest range of cell types .

Safety And Hazards

The safety information for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIQETSIDLDEMZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364140 | |

| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |

CAS RN |

689251-97-6 | |

| Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 689251-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

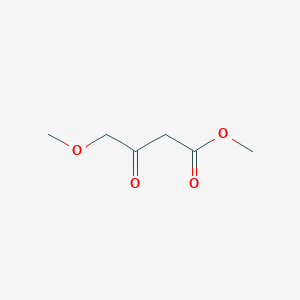

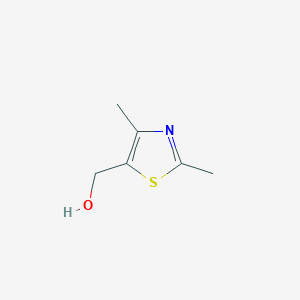

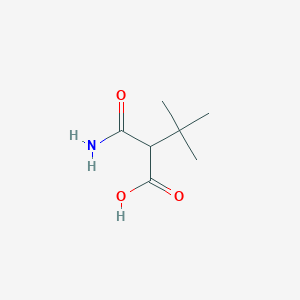

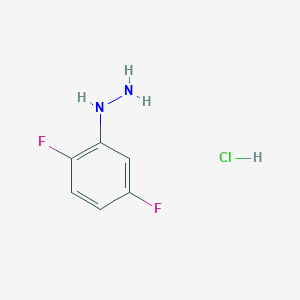

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.